3-Methyl-2(3H)-benzothiazolone
Overview
Description
“3-Methyl-2(3H)-benzothiazolone” is a chemical compound with the molecular formula C8H7NS2. It has a molecular weight of 181.278 . This compound is also known by other names such as “2-Benzothiazolinethione, 3-methyl-”, “N-Methylbenzothiazoline-2-thione”, “3-Methyl-1,3-benzothiazoline-2-thione”, “3-Methylbenzothiazole-2-thione”, and "3-Methylbenzothiazoline-2-thione" .
Synthesis Analysis
While specific synthesis methods for “3-Methyl-2(3H)-benzothiazolone” were not found in the search results, related compounds have been synthesized using various methods. For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2(3H)-benzothiazolone” consists of a benzothiazolone ring with a methyl group attached . The exact 3D structure can be viewed using specific software .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-2(3H)-benzothiazolone” were not found in the search results, related compounds have been studied. For example, the chlorosulfonylation of benzoxazolin-2-one and its 3-methyl derivative has been studied, leading to the synthesis of a series of new derivatives .
Physical And Chemical Properties Analysis
“3-Methyl-2(3H)-benzothiazolone” has a molecular weight of 181.278 and a density of 1.39g/cm3 . It has a boiling point of 300.6ºC at 760mmHg and a melting point of 88-91ºC (lit.) .
Scientific Research Applications
1. Antitumor Applications
Research has shown that benzothiazole derivatives, including those related to 3-Methyl-2(3H)-benzothiazolone, have significant antitumor properties. For instance, the development of the antitumor benzothiazole prodrug Phortress, which entered Phase 1 trials, is a notable example of its application in cancer treatment. This prodrug is a derivative of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), an agent with selective and potent antitumor properties in vitro and in vivo (Bradshaw & Westwell, 2004).
2. Aldose Reductase Inhibition
A novel series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors were discovered, showing potential in treating chronic diabetic complications. The lead candidate from this series, lidorestat, showed potent inhibition of aldose reductase, which is significant for managing diabetes-related complications (Van Zandt et al., 2005).
3. Analgesic and Anti-inflammatory Activities
Studies have explored the potential of 3-Methyl-2(3H)-benzothiazolone derivatives as analgesic agents. For instance, a series of 6-substituted-2(3H)-benzothiazolones demonstrated potent analgesic activity in various in vivo tests, suggesting their potential as new types of antinociceptive agents (Yous et al., 2001). Additionally, bivalent ligands derived from benzothiazolone were developed and showed significant in vitro anti-inflammatory activity, further indicating their therapeutic potential (Abdelazeem et al., 2015).
4. Biotransformation Studies
Biotransformation of benzothiazole derivatives by bacterial strains like Pseudomonas putida has been investigated, indicating the environmental and biological relevance of these compounds. For example, Pseudomonas putida strain HKT554 showed the capability to transform benzothiazole and its derivatives, which is significant for understanding the environmental fate and potential bioremediation of these compounds (El-Bassi et al., 2010).
Safety And Hazards
Future Directions
While specific future directions for “3-Methyl-2(3H)-benzothiazolone” were not found in the search results, related compounds have been synthesized for various applications. For instance, a new hybrid molecule containing a triazole and a benzoxazolone ring was synthesized, and its structure was confirmed by IR, 1H-, 13C-NMR, MS, and elemental analysis . This suggests potential future directions in the synthesis and study of similar hybrid molecules.
properties
IUPAC Name |
3-methyl-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMRJUHLKJNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182167 | |
Record name | 2(3H)-Benzothiazolone, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2(3H)-benzothiazolone | |
CAS RN |
2786-62-1 | |
Record name | 3-Methyl-2(3H)-benzothiazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2786-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Benzothiazolone, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.